molecular formula C23H23N3O3 B10901655 4-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-N-(naphthalen-1-yl)-4-oxobutanamide

4-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-N-(naphthalen-1-yl)-4-oxobutanamide

Cat. No.: B10901655
M. Wt: 389.4 g/mol
InChI Key: NPRLSYWVJPKHHR-LFVJCYFKSA-N
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Description

4-{2-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(1-NAPHTHYL)-4-OXOBUTANAMIDE is a synthetic organic compound characterized by its complex structure, which includes an ethoxyphenyl group, a naphthyl group, and a hydrazino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(1-NAPHTHYL)-4-OXOBUTANAMIDE typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of 4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Coupling Reaction: The hydrazone is then coupled with 1-naphthylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazino group, leading to the formation of azides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of azides or nitroso compounds.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogens, nitro groups, or other functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new pharmaceuticals.

Industry

In the industrial sector, the compound can be used in the development of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{2-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(1-NAPHTHYL)-4-OXOBUTANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The hydrazino group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The aromatic rings may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **4-{2-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(1-NAPHTHYL)-4-OXOBUTANAMIDE
  • **4-{2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(1-NAPHTHYL)-4-OXOBUTANAMIDE
  • **4-{2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(1-NAPHTHYL)-4-OXOBUTANAMIDE

Uniqueness

The presence of the ethoxy group in 4-{2-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(1-NAPHTHYL)-4-OXOBUTANAMIDE distinguishes it from similar compounds. This functional group can influence the compound’s solubility, reactivity, and biological activity, making it unique in its class.

Properties

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

N'-[(E)-(4-ethoxyphenyl)methylideneamino]-N-naphthalen-1-ylbutanediamide

InChI

InChI=1S/C23H23N3O3/c1-2-29-19-12-10-17(11-13-19)16-24-26-23(28)15-14-22(27)25-21-9-5-7-18-6-3-4-8-20(18)21/h3-13,16H,2,14-15H2,1H3,(H,25,27)(H,26,28)/b24-16+

InChI Key

NPRLSYWVJPKHHR-LFVJCYFKSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)CCC(=O)NC2=CC=CC3=CC=CC=C32

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)CCC(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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